3,6-Dichloro-4,5-dimethylpyridazine
CAS No.: 34584-69-5
Cat. No.: VC2268608
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34584-69-5 |
---|---|
Molecular Formula | C6H6Cl2N2 |
Molecular Weight | 177.03 g/mol |
IUPAC Name | 3,6-dichloro-4,5-dimethylpyridazine |
Standard InChI | InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 |
Standard InChI Key | RUVVGCRPPJVNMC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN=C1Cl)Cl)C |
Canonical SMILES | CC1=C(C(=NN=C1Cl)Cl)C |
Introduction
Chemical Identity and Structure
3,6-Dichloro-4,5-dimethylpyridazine is a six-membered heterocyclic compound with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 176 g/mol as confirmed by mass spectrometry data. The compound contains a pyridazine core structure (a six-membered ring with two adjacent nitrogen atoms) substituted with two chlorine atoms and two methyl groups. The chlorine atoms occupy positions 3 and 6 of the pyridazine ring, while the methyl groups are attached at positions 4 and 5. This arrangement of functional groups contributes to the compound's unique reactivity profile, particularly its susceptibility to nucleophilic substitution reactions at the chlorine-bearing carbon atoms.
Synthesis Methodologies
The preparation of 3,6-dichloro-4,5-dimethylpyridazine can be achieved through established synthetic protocols that typically involve the chlorination of pyridazinone precursors. Based on the available research data, one significant synthetic route for obtaining this compound is described below.
Synthesis from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one
The primary synthetic approach to 3,6-dichloro-4,5-dimethylpyridazine involves the chlorination of 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using phosphorus oxychloride as the chlorinating agent and diisopropylethylamine as a base. This reaction proceeds under microwave irradiation at elevated temperatures, providing an efficient pathway to the target compound.
The detailed synthetic procedure involves combining 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (2.56 g, 18 mmol) with phosphorus oxychloride (8 ml) and diisopropylethylamine (4 ml). The reaction mixture is subjected to microwave irradiation at 160°C for 20 minutes. Following the reaction, the solvent is partially evaporated under reduced pressure, and the remaining material is poured into a mixture of cold water, saturated sodium hydrogen carbonate, and dichloromethane. The mixture is then basified with portions of sodium hydrogen carbonate until carbon dioxide evolution ceases. After separation of the organic layer, drying over sodium sulfate, filtration, and solvent evaporation, the residue is purified by column chromatography using dichloromethane/heptane (1:1 to 10:0) as the eluent. This procedure yields 3,6-dichloro-4,5-dimethylpyridazine as a solid with a yield of 53%.
The identity of the synthesized compound can be confirmed by mass spectrometry, which shows an MH⁺ peak at m/z 177, consistent with the expected molecular formula C₆H₆Cl₂N₂.
Chemical Reactivity Profile
3,6-Dichloro-4,5-dimethylpyridazine exhibits diverse reactivity patterns, with nucleophilic substitution at the chlorine-bearing carbon atoms being the predominant reaction pathway. The compound's reactivity can be categorized into several types of transformations, including reactions with alkoxides, amines, and carbon nucleophiles. These reactions typically result in the selective substitution of one or both chlorine atoms, depending on the reaction conditions and the nature of the nucleophile.
Nucleophilic Substitution with Alkoxides
The reaction of 3,6-dichloro-4,5-dimethylpyridazine with alkoxide nucleophiles leads to the selective substitution of one chlorine atom, producing 3-alkoxy-6-chloro-4,5-dimethylpyridazine derivatives. Two examples of such transformations are detailed below.
Reaction with Sodium Methoxide
Treatment of 3,6-dichloro-4,5-dimethylpyridazine with sodium methoxide in absolute methanol results in the formation of 3-methoxy-4,5-dimethyl-6-chloropyridazine. In a typical procedure, 0.46 g (0.02 mol) of metallic sodium is dissolved in 30 ml of absolute methanol, followed by the addition of 3.54 g (0.02 mol) of 3,6-dichloro-4,5-dimethylpyridazine. The reaction mixture is stirred for one hour at room temperature and then concentrated under reduced pressure to remove excess methanol. The residue is treated with 100 ml of diethyl ether and vigorously stirred for 10 minutes. After removal of diethyl ether-insoluble materials, the solution is washed twice with 50 ml of purified water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This process yields 3-methoxy-4,5-dimethyl-6-chloropyridazine as a white needle crystal with a yield of 76.2% and a melting point of 80-82°C .
Reaction with Sodium Ethoxide
Similarly, the reaction of 3,6-dichloro-4,5-dimethylpyridazine with sodium ethoxide in absolute ethanol produces 3-ethoxy-4,5-dimethyl-6-chloropyridazine. In this procedure, 0.69 g (0.03 mol) of metallic sodium is dissolved in 100 ml of absolute ethanol, and 5.31 g (0.03 mol) of 3,6-dichloro-4,5-dimethylpyridazine is added and dissolved completely. The reaction solution is stirred for 4 hours at room temperature and processed in the same manner as described for the methoxide reaction. The product, 3-ethoxy-4,5-dimethyl-6-chloropyridazine, is obtained as a pale white crystal with a yield of 75.4% and a melting point of 60-62°C. NMR characterization (CDCl₃, δ) reveals signals at 1.42 (t, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), and 4.52 (q, 2H, OCH₂) .
Reactions with Amine Nucleophiles
3,6-Dichloro-4,5-dimethylpyridazine readily undergoes nucleophilic substitution reactions with various amines, particularly piperazine derivatives, to form aminopyridazine compounds. These reactions typically involve the selective substitution of one chlorine atom, leaving the other intact for potential further transformations.
Reaction with Piperazine Derivatives
The reaction of 3,6-dichloro-4,5-dimethylpyridazine with 1-(2,3-dimethylphenyl)piperazine in the presence of potassium carbonate results in the formation of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine. A representative procedure involves heating a mixture of 3.9 parts of 3,6-dichloro-4,5-dimethylpyridazine, 4.2 parts of 1-(2,3-dimethylphenyl)piperazine, and 2.94 parts of potassium carbonate at 190°C for 4 hours. After cooling, the mixture is processed with water and trichloromethane, and the organic layer is separated, dried, filtered, and evaporated. Crystallization of the residue from 2-propanol yields 2 parts (30%) of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine with a melting point of 194.5°C .
Similar reactions with other piperazine derivatives, such as tert-butyl methyl(piperidin-4-yl)carbamate, proceed under various conditions to give the corresponding substitution products. For instance, the reaction of 3,6-dichloro-4,5-dimethylpyridazine with tert-butyl methyl(piperidin-4-yl)carbamate in DMSO at 120°C for 2 days in the presence of potassium carbonate yields tert-butyl 1-(6-chloro-4,5-dimethylpyridazin-3-yl)piperidin-4-yl(methyl)carbamate with a yield of 65%.
Halogen Exchange Reactions
The chlorine atoms in 3,6-dichloro-4,5-dimethylpyridazine can be selectively exchanged with other halogen atoms, such as iodine, through established halogen exchange methodologies. One example is the conversion of 3,6-dichloro-4,5-dimethylpyridazine to 3-chloro-6-iodo-4,5-dimethyl-pyridazine.
This transformation involves the reaction of 3,6-dichloro-4,5-dimethylpyridazine with sodium iodide in the presence of hydroiodic acid. In a representative procedure, a mixture of 3,6-dichloro-4,5-dimethylpyridazine (0.2 g, 1.13 mmol), sodium iodide (0.420 g, 2.8 mmol), and hydroiodic acid (57 wt.% in water, a 2 ml) is stirred at 120°C for 10 minutes under microwave irradiation. The reaction mixture is then poured into an aqueous saturated solution containing sodium carbonate, sodium thiosulfate, water, and dichloromethane. After separation of the organic phase, filtration, and solvent evaporation, the residue is purified by column chromatography to yield 3-chloro-6-iodo-4,5-dimethyl-pyridazine with a yield of 77% .
Reactions with Carbon Nucleophiles
3,6-Dichloro-4,5-dimethylpyridazine can participate in carbon-carbon bond-forming reactions with suitable carbon nucleophiles, such as activated nitriles. These reactions typically involve the formation of carbanions from the nitriles, which subsequently attack the pyridazine ring, leading to the substitution of a chlorine atom.
Reaction with Pyridin-3-yl-acetonitrile
The reaction of 3,6-dichloro-4,5-dimethylpyridazine with pyridin-3-yl-acetonitrile in the presence of sodium hexamethyldisilazide (NaHMDS) as a base results in the formation of a carbon-carbon bond. In a typical procedure, 3,6-dichloro-4,5-dimethylpyridazine (1.00 g, 5.65 mmol) is combined with pyridin-3-yl-acetonitrile (800 mg, 7.68 mmol) in THF (50 mL). After degassing with nitrogen for 30 minutes, NaHMDS (14.13 mL, 1.0 M, 14.13 mmol) is added, and the reaction is stirred for 16 hours. The reaction mixture is then exposed to air, quenched with saturated sodium bicarbonate solution, and extracted with dichloromethane. Purification by flash chromatography yields the product with a yield of 93%. NMR characterization (400 MHz, DMSO-d6) shows signals at δ 8.97 (s, 1H), 8.80 (d, J=4.5 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 7.60-7.64 (m, 1H), 2.44 (s, 3H), and 2.33 (s, 3H).
Reaction with Phenyl Acetonitrile
Similarly, the reaction of 3,6-dichloro-4,5-dimethylpyridazine with phenyl acetonitrile in the presence of NaHMDS leads to a carbon-carbon bond formation. In this procedure, 3,6-dichloro-4,5-dimethylpyridazine (1.00 g, 5.65 mmol) and phenyl acetonitrile (652 μL, 5.65 mmol) are dissolved in toluene, cooled to 0°C, and treated with NaHMDS (5.65 mL, 2M in THF, 11.3 mmol). The reaction mixture is stirred for 16 hours, gradually warming from 0°C to room temperature, and then stirred vigorously in open air for another 24 hours. After processing, the product is obtained as a brown solid with a quantitative yield (100%). NMR characterization (400 MHz, CDCl₃) shows signals at δ 7.82 (m, 2H), 7.55 (m, 1H), 7.40 (m, 2H), 2.39 (s, 3H), and 2.28 (s, 3H) .
Comparative Analysis of Reaction Conditions and Yields
The various transformations of 3,6-dichloro-4,5-dimethylpyridazine can be compared based on reaction conditions, reagents, and yields. Table 1 presents a comprehensive comparison of these parameters for the reactions discussed in the previous sections.
Table 1: Comparative Analysis of Reactions Involving 3,6-Dichloro-4,5-dimethylpyridazine
This comparative analysis reveals that carbon-carbon bond formation reactions with activated nitriles generally proceed with higher yields (93-100%) compared to amination reactions with piperazine derivatives (30-65%). Alkoxylation reactions with sodium alkoxides also show good yields (75-76%), while halogen exchange reactions exhibit moderate to high yields (77%). These differences in reactivity can be attributed to various factors, including the nucleophilicity of the reagents, steric considerations, and the electronic properties of the pyridazine ring.
Spectroscopic Characterization
The spectroscopic characterization of 3,6-dichloro-4,5-dimethylpyridazine and its derivatives provides valuable information for structure elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose.
NMR Spectroscopy
NMR spectroscopy data for 3,6-dichloro-4,5-dimethylpyridazine derivatives reveal characteristic signals for the methyl groups at positions 4 and 5 of the pyridazine ring, typically appearing as singlets in the range of δ 2.2-2.4 ppm. For example, the NMR spectrum (CDCl₃) of 3-ethoxy-4,5-dimethyl-6-chloropyridazine shows signals at δ 1.42 (t, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), and 4.52 (q, 2H, OCH₂), confirming the structure of the ethoxy-substituted product .
Similarly, the NMR spectrum (DMSO-d6) of the product from the reaction with pyridin-3-yl-acetonitrile displays signals at δ 8.97 (s, 1H), 8.80 (d, J=4.5 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 7.60-7.64 (m, 1H), 2.44 (s, 3H), and 2.33 (s, 3H), consistent with the expected structure.
Mass Spectrometry
Mass spectrometry data for 3,6-dichloro-4,5-dimethylpyridazine confirms its molecular formula C₆H₆Cl₂N₂ with an observed MH⁺ peak at m/z 177. The mass spectra of derivatives also provide valuable information for structure confirmation. For instance, the mass spectrum of 3-chloro-6-iodo-4,5-dimethyl-pyridazine shows an MH⁺ peak at m/z 269, consistent with the expected molecular formula C₆H₆ClIN₂ .
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